molecular formula C30H32Cl2N2O3 B415631 1-{[(2,4-dichlorophenoxy)acetyl]-3-methylanilino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide

1-{[(2,4-dichlorophenoxy)acetyl]-3-methylanilino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide

Cat. No.: B415631
M. Wt: 539.5g/mol
InChI Key: CMBRADFEOIOHDZ-UHFFFAOYSA-N
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Description

1-{(2,4-dichlorophenoxy)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes multiple aromatic rings and functional groups.

Preparation Methods

The synthesis of 1-{(2,4-dichlorophenoxy)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves several steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with 3-methylaniline to form the corresponding amide. This intermediate is further reacted with 2,6-dimethylphenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

1-{(2,4-dichlorophenoxy)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

1-{(2,4-dichlorophenoxy)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{(2,4-dichlorophenoxy)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

1-{(2,4-dichlorophenoxy)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C30H32Cl2N2O3

Molecular Weight

539.5g/mol

IUPAC Name

1-(N-[2-(2,4-dichlorophenoxy)acetyl]-3-methylanilino)-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C30H32Cl2N2O3/c1-20-9-7-12-24(17-20)34(27(35)19-37-26-14-13-23(31)18-25(26)32)30(15-5-4-6-16-30)29(36)33-28-21(2)10-8-11-22(28)3/h7-14,17-18H,4-6,15-16,19H2,1-3H3,(H,33,36)

InChI Key

CMBRADFEOIOHDZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3(CCCCC3)C(=O)NC4=C(C=CC=C4C)C

Canonical SMILES

CC1=CC(=CC=C1)N(C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3(CCCCC3)C(=O)NC4=C(C=CC=C4C)C

Origin of Product

United States

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